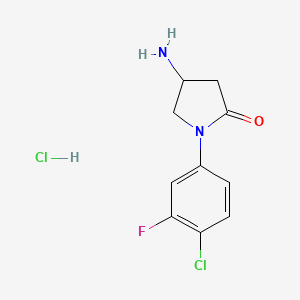

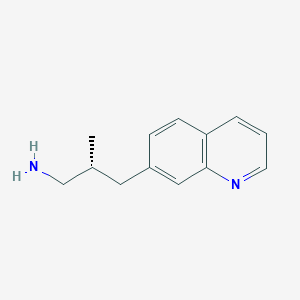

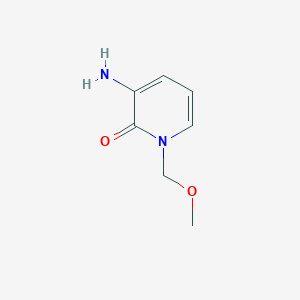

![molecular formula C15H22N2O3 B2704811 tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate CAS No. 1387752-25-1](/img/structure/B2704811.png)

tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamate, has been investigated . Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) have been studied . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis

The molecular formula of “tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate” is C15H22N2O3. The molecular weight is 278.352.Chemical Reactions Analysis

The tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate serves as a crucial intermediate in the synthesis of various biologically active molecules. For example, it has been utilized in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for compounds like omisertinib (AZD9291), showcasing its relevance in the development of cancer therapies (Zhao et al., 2017). Furthermore, its application extends to the generation of α-aminated methyllithium through DTBB-catalyzed lithiation, demonstrating its utility in the preparation of functionalized carbamates and subsequent synthesis of 1,2-diols, which are valuable in medicinal chemistry (Ortiz, Guijarro, & Yus, 1999).

Role in Synthesis Techniques

This compound also plays a significant role in enhancing synthesis techniques. For instance, it has been involved in the stereoselective synthesis of six stereoisomers of 3,4-diaminocyclohexane carboxamide, which are key intermediates for the synthesis of factor Xa inhibitors, a class of anticoagulants. This highlights its contribution to the development of new therapeutic agents (Wang, Ma, Reddy, & Hu, 2017). Additionally, it's used in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, illustrating its importance in the modification and protection of amino groups in peptide synthesis (Sakaitani & Ohfune, 1990).

Analytical and Environmental Applications

Beyond synthetic applications, tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate derivatives have been explored in analytical chemistry, such as in the determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography, showcasing its utility in environmental monitoring and safety assessments (Crespo-Corral et al., 2008).

Propriétés

IUPAC Name |

tert-butyl N-[2-(2,5-dimethylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-6-7-11(2)12(8-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFNQXIMTDDGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

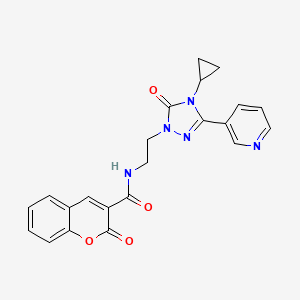

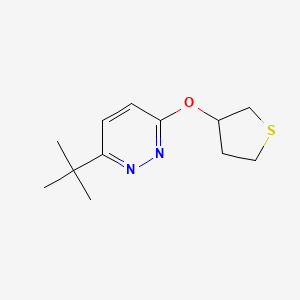

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)

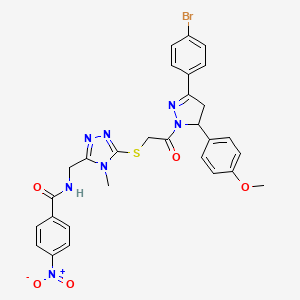

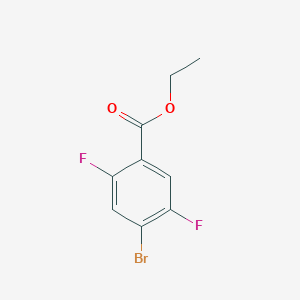

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)

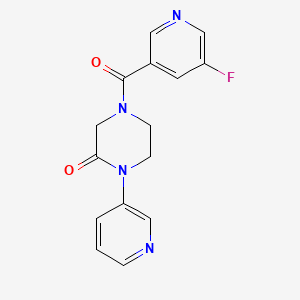

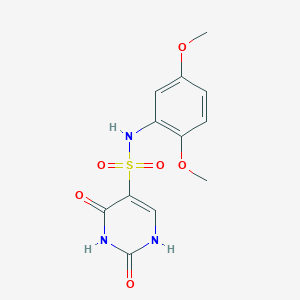

![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2704743.png)

![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)